molecular formula C14H13F3N2O B14042626 2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

Cat. No.: B14042626
M. Wt: 282.26 g/mol
InChI Key: UTFRSDJBXLYJKR-UHFFFAOYSA-N
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Description

2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a trifluoromethyl group, and a tetrahydro-pyridoindole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can be further modified to introduce the acetyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H13F3N2O

Molecular Weight

282.26 g/mol

IUPAC Name

1-[8-(trifluoromethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]ethanone

InChI

InChI=1S/C14H13F3N2O/c1-8(20)19-5-4-13-11(7-19)10-6-9(14(15,16)17)2-3-12(10)18-13/h2-3,6,18H,4-5,7H2,1H3

InChI Key

UTFRSDJBXLYJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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